1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
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Overview
Description
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the 3-chlorophenyl group and the piperazine moiety further enhances its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thereby disrupting the cell cycle in cancer cells. This leads to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Another compound with a piperazine moiety and chlorophenyl group, used in different pharmacological contexts.
Uniqueness: 1-[1-(3-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile scaffold for drug development.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c16-11-2-1-3-12(8-11)22-15-13(9-20-22)14(18-10-19-15)21-6-4-17-5-7-21/h1-3,8-10,17H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJWARYNBKGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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